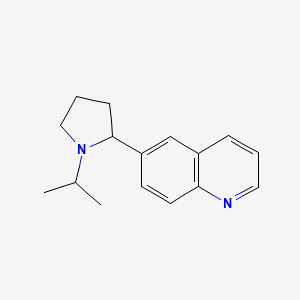
6-(1-Isopropylpyrrolidin-2-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Isopropylpyrrolidin-2-yl)quinoline is a chemical compound with the molecular formula C₁₆H₂₀N₂ and a molecular weight of 240.34 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 6-(1-Isopropylpyrrolidin-2-yl)quinoline can be achieved through various methods. One common approach involves the cyclization of 2-alkynyl benzyl azides using a silver catalyst . This method is efficient and yields good results, tolerating various functional groups. Another approach includes the use of microwave-assisted synthesis, which is a greener and more sustainable method . Industrial production methods often involve large-scale synthesis using recyclable catalysts and solvent-free reaction conditions to minimize environmental impact .
Chemical Reactions Analysis
6-(1-Isopropylpyrrolidin-2-yl)quinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various quinoline-based amines .
Scientific Research Applications
6-(1-Isopropylpyrrolidin-2-yl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(1-Isopropylpyrrolidin-2-yl)quinoline involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it targets bacterial enzymes such as gyrase and topoisomerase IV, converting them into toxic enzymes that fragment the bacterial chromosome . This mechanism is similar to that of other quinoline derivatives, which exhibit high and selective activity through different pathways .
Comparison with Similar Compounds
6-(1-Isopropylpyrrolidin-2-yl)quinoline can be compared to other quinoline derivatives, such as:
8-Nitroquinoline: Known for its antimicrobial activity.
2,4,6-Trisubstituted quinoline: Used in the synthesis of complex organic molecules.
Quinolone-based drugs: Widely used as antibacterial agents.
What sets this compound apart is its unique structure, which combines the quinoline moiety with a pyrrolidine ring, enhancing its biological activity and making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H20N2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
6-(1-propan-2-ylpyrrolidin-2-yl)quinoline |
InChI |
InChI=1S/C16H20N2/c1-12(2)18-10-4-6-16(18)14-7-8-15-13(11-14)5-3-9-17-15/h3,5,7-9,11-12,16H,4,6,10H2,1-2H3 |
InChI Key |
JVGWYNNCLOPTGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC1C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


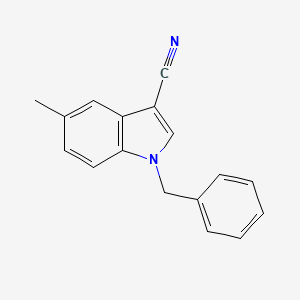


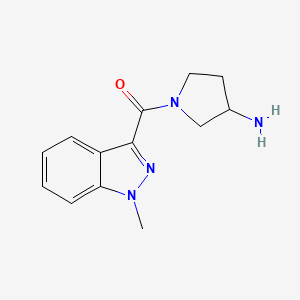

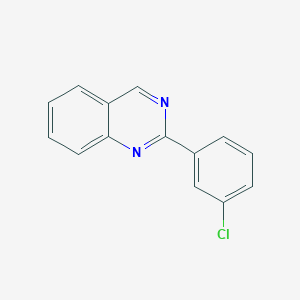
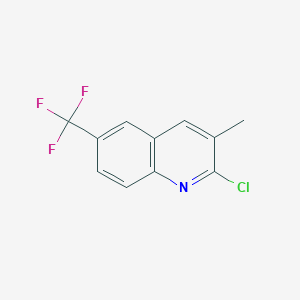
![5-Methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11868944.png)
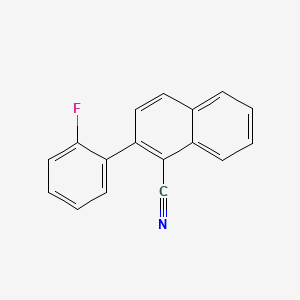


![8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine](/img/structure/B11868970.png)


